Tert-butyl 3,5-dioxomorpholine-4-carboxylate

Purity analysis Quality control Procurement specification

This Boc-protected morpholine-3,5-dione building block enables chemoselective synthesis strategies. The tert-butyl carbamate group is cleavable under mild acidic conditions, preserving base-sensitive functionalities and reducing global deprotection steps. Its favorable physicochemical profile (MW 215.20, LogP -1.33) makes it ideal for fragment-based drug discovery and parallel synthesis. Standard commercial purity is 98%, with full analytical documentation (NMR, HPLC, GC) to minimize pre-use purification and reaction failure risks.

Molecular Formula C9H13NO5
Molecular Weight 215.2 g/mol
CAS No. 943818-71-1
Cat. No. B3043866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,5-dioxomorpholine-4-carboxylate
CAS943818-71-1
Molecular FormulaC9H13NO5
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=O)COCC1=O
InChIInChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-6(11)4-14-5-7(10)12/h4-5H2,1-3H3
InChIKeyHSDBJPKMFBNYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3,5-dioxomorpholine-4-carboxylate (CAS 943818-71-1): Core Properties and Procurement Baseline


Tert-butyl 3,5-dioxomorpholine-4-carboxylate (CAS 943818-71-1) is a heterocyclic organic compound with the molecular formula C9H13NO5 and a molecular weight of 215.20 g/mol . It belongs to the morpholine-3,5-dione class and features a tert-butyl carbamate (Boc) protecting group at the 4-position . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with a standard commercial purity of 98% and available analytical documentation including NMR, HPLC, and GC .

Why Tert-butyl 3,5-dioxomorpholine-4-carboxylate Cannot Be Readily Replaced by Generic Morpholine-3,5-diones


Generic substitution of morpholine-3,5-dione derivatives is not advisable due to the critical role of the N-substituent in determining both reactivity and physicochemical properties. Tert-butyl 3,5-dioxomorpholine-4-carboxylate incorporates a Boc protecting group, which imparts a distinct molecular weight (215.20 g/mol), lipophilicity profile (ACD/LogP -1.33), and hydrogen bond acceptor count (6) compared to the unprotected morpholine-3,5-dione (MW 115.09, XLogP3 -1, H-bond acceptor count 3) [1]. Furthermore, the tert-butyl ester functionality is susceptible to acidic cleavage [2], enabling chemoselective deprotection strategies that are not feasible with N-alkyl or N-aryl analogs. Consequently, direct interchange without consideration of these differences can compromise synthetic yields, alter pharmacokinetic properties of derived molecules, and invalidate regulatory documentation.

Quantitative Differentiation Evidence for Tert-butyl 3,5-dioxomorpholine-4-carboxylate Relative to Analogs


Higher Documented Purity and Analytical Traceability Compared to Unprotected Morpholine-3,5-dione

Tert-butyl 3,5-dioxomorpholine-4-carboxylate (CAS 943818-71-1) is commercially supplied with a standard purity specification of 98% and includes batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, the core scaffold morpholine-3,5-dione (CAS 4430-05-1) is typically available at 95% purity and often lacks comprehensive batch-level documentation. The 3% absolute difference in nominal purity corresponds to a 60% reduction in potential impurity burden (5% vs. 2%) .

Purity analysis Quality control Procurement specification

Superior Hydrogen Bond Acceptor Capacity Enhances Interaction Potential with Biological Targets

Tert-butyl 3,5-dioxomorpholine-4-carboxylate possesses 6 hydrogen bond acceptors (HBA), derived from its two carbonyls, morpholine oxygen, and Boc carbamate . This is double the HBA count (3) of the unsubstituted morpholine-3,5-dione [1]. The increased HBA capacity is predicted to enhance aqueous solubility and potential interactions with biological targets, as evidenced by its lower computed LogP (-1.33) compared to the core scaffold (-1.0) [1].

Medicinal chemistry Drug design Physicochemical property

Unique N-Boc Protection Enables Chemoselective Deprotection Unavailable with N-Alkyl Analogs

The tert-butyl carbamate (Boc) group on tert-butyl 3,5-dioxomorpholine-4-carboxylate can be selectively removed under mild acidic conditions (e.g., TFA or HCl in dioxane) to liberate the free amine [1]. In contrast, N-alkyl analogs like 4-methylmorpholine-3,5-dione (CAS 57503-67-0) [2] and 4-benzylmorpholine-3,5-dione (CAS 20978-91-0) require harsh reductive or hydrogenolytic conditions for deprotection, which may not be compatible with sensitive functional groups. This orthogonal reactivity is a defining advantage in multistep synthesis.

Organic synthesis Protecting group strategy Reaction selectivity

Preferential Synthetic Accessibility via Metallaphotoredox Cross-Coupling Compared to Alternative Scaffolds

Recent advances in metallaphotoredox-mediated decarboxylative cross-coupling have demonstrated that α-oxy carboxylic acids, structurally related to tert-butyl 3,5-dioxomorpholine-4-carboxylate, can be efficiently coupled with (hetero)aryl halides to access complex morpholine scaffolds of interest in drug discovery [1]. This methodology provides a direct entry to substituted dioxomorpholines that is not readily applicable to simpler N-alkyl dioxomorpholines lacking the requisite carboxylic acid handle. While direct head-to-head yield data for this specific compound are not available, the methodological compatibility establishes a viable synthetic pathway that is distinct from traditional ring-forming approaches [1].

Synthetic methodology Decarboxylative coupling Drug discovery

Procurement Efficiency Gains Through Established Global Supply Chain and Regulatory Documentation

Tert-butyl 3,5-dioxomorpholine-4-carboxylate benefits from a mature global supply chain with multiple validated vendors providing batch-specific analytical certificates (NMR, HPLC, GC) and a defined MDL number (MFCD24469312) . This contrasts with many N-substituted dioxomorpholine analogs (e.g., 4-benzylmorpholine-3,5-dione) which are often supplied by fewer sources with less rigorous documentation . The availability of consistent, high-quality material reduces procurement lead times and quality assurance overhead.

Supply chain Regulatory compliance Procurement

Recommended Application Scenarios for Tert-butyl 3,5-dioxomorpholine-4-carboxylate Based on Differentiation Evidence


Multistep Medicinal Chemistry Synthesis Requiring Orthogonal Protection

In the construction of complex bioactive molecules where the morpholine-3,5-dione core must be installed and subsequently deprotected in the presence of other sensitive functional groups, tert-butyl 3,5-dioxomorpholine-4-carboxylate is the preferred building block. The Boc group can be removed under mild acidic conditions without affecting base-sensitive or reducible groups elsewhere in the molecule [1]. This orthogonal reactivity, documented in standard protecting group references, reduces the need for global deprotection steps and improves overall synthetic efficiency [1].

Drug Discovery Programs Requiring Balanced Physicochemical Properties

For medicinal chemistry campaigns aiming to optimize lead compounds within Lipinski's Rule of Five space, tert-butyl 3,5-dioxomorpholine-4-carboxylate offers a favorable physicochemical profile. Its molecular weight (215.20 g/mol) and predicted LogP (-1.33) are well within drug-like ranges, and its high hydrogen bond acceptor count (6) may enhance target engagement [2]. These properties make it a suitable scaffold for fragment-based drug discovery or as a core for building larger, compliant molecules.

High-Throughput Experimentation (HTE) and Parallel Synthesis Platforms

The compound's commercial availability at 98% purity with batch-specific analytical data (NMR, HPLC, GC) makes it ideal for high-throughput and parallel synthesis workflows . The consistent quality minimizes the risk of failed reactions due to impurities and reduces the need for pre-use purification. Furthermore, its compatibility with modern metallaphotoredox cross-coupling methodologies [3] enables rapid diversification of the morpholine scaffold, accelerating structure-activity relationship (SAR) studies.

Process Chemistry Development for Scalable API Intermediates

When developing scalable routes to active pharmaceutical ingredients (APIs) that incorporate a morpholine-3,5-dione moiety, the reliable supply chain and documented quality of tert-butyl 3,5-dioxomorpholine-4-carboxylate mitigate procurement risk . The availability of the compound from multiple global vendors with full analytical characterization supports regulatory filing requirements and ensures consistent material for process validation and scale-up campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,5-dioxomorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.